Product packaging for 5-Bromo-2,4-dichloro-6-methylpyrimidine(Cat. No.:CAS No. 56745-01-8)

5-Bromo-2,4-dichloro-6-methylpyrimidine

Cat. No.: B181392
CAS No.: 56745-01-8
M. Wt: 241.9 g/mol
InChI Key: RRWAPFKBOJWJGU-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in the fields of medicinal and materials science. nih.gov As a core component of nucleobases like cytosine, thymine, and uracil (B121893), pyrimidine is essential to the structure of DNA and RNA. nih.govnih.gov This biological significance has spurred extensive research into pyrimidine derivatives, leading to the development of a wide array of therapeutic agents. nih.govgsconlinepress.com These derivatives have shown potential in treating a variety of conditions, including cancer, microbial infections, and inflammatory diseases. gsconlinepress.comnih.gov Beyond its medicinal applications, the pyrimidine structure is also utilized in materials science, for example, in the creation of fluorescent zinc detectors and materials with electrogenerated chemiluminescent properties for organic light-emitting diodes (OLEDs). researchgate.net

Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyrimidines are highly versatile intermediates in organic synthesis, serving as building blocks for a diverse range of more complex molecules. The presence of halogen atoms on the pyrimidine ring provides reactive sites for various chemical transformations. These compounds are particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. growingscience.com The halogen atoms can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide variety of functional groups onto the pyrimidine core. nih.gov This adaptability makes halogenated pyrimidines key precursors in the construction of molecules with tailored biological activities and material properties. For instance, they are used as radiosensitizers in cancer therapy, where their incorporation into cellular DNA enhances the effectiveness of radiation treatment. nih.gov

Historical Context and Research Trajectory of 5-Bromo-2,4-dichloro-6-methylpyrimidine

While a specific historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader exploration of halogenated pyrimidines. The development and study of such compounds have been driven by the need for versatile chemical intermediates. Research involving this specific compound has focused on its reactivity and utility in synthesizing more complex pyrimidine derivatives. For example, studies have investigated its regioselective reactions with nucleophiles like ammonia (B1221849), demonstrating the controlled substitution of its chlorine atoms. researchgate.net Further research has explored its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, highlighting its role as a key building block in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrCl2N2 B181392 5-Bromo-2,4-dichloro-6-methylpyrimidine CAS No. 56745-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWAPFKBOJWJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404654
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56745-01-8
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2,4 Dichloro 6 Methylpyrimidine and Its Key Precursors

Conventional Multi-Step Synthetic Routes

The traditional synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine is a multi-step process that typically begins with a commercially available pyrimidine (B1678525) precursor, such as 6-methyluracil (B20015). The synthesis involves sequential halogenation steps: bromination at the C5 position followed by chlorination of the hydroxyl groups to yield the target dichloropyrimidine.

The first step is the electrophilic bromination of 6-methyluracil. This reaction can be achieved using various brominating agents. A common laboratory-scale method involves treating 6-methyluracil with bromine in glacial acetic acid. The reaction proceeds at room temperature over a period of 12 to 24 hours to yield 5-bromo-6-methyluracil (B78055).

Following bromination, the resulting 5-bromo-6-methyluracil undergoes a chlorination reaction to replace the two hydroxyl groups on the pyrimidine ring with chlorine atoms. This transformation is typically accomplished by heating the compound in the presence of a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine like N,N-dimethylaniline. jocpr.com An alternative method utilizes phosphorus pentachloride (PCl₅) in a suitable solvent, which is heated to reflux until the reaction is complete. chemicalbook.com After quenching the reaction mixture, typically with ice water, the product is extracted and purified, yielding this compound.

A summary of the reaction conditions for a similar transformation is presented below.

Table 1: Conventional Synthesis of a Dichloropyrimidine from a Brominated Uracil (B121893) Precursor

StepStarting MaterialReagentSolventConditionsProductYieldReference
Chlorination5-BromouracilPCl₅1,1,2-TrichloroethaneReflux5-Bromo-2,4-dichloropyrimidine (B17362)99.5% chemicalbook.com

Microwave-Assisted Synthetic Approaches to this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. youtube.com While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the application of this technology to the synthesis of related pyrimidine derivatives is well-documented and demonstrates its significant advantages. rsc.orgrsc.orgnih.govnih.gov

The core benefits of microwave heating stem from its mechanism of direct, "in-core" heating of polar molecules in the reaction mixture, as opposed to the slower, convective heating of the vessel walls in conventional methods. youtube.com This rapid and uniform heating can overcome activation energy barriers more efficiently, dramatically reducing reaction times from hours to minutes. youtube.com

For instance, the synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been shown to be greatly enhanced under microwave irradiation. Reactions that would typically require 12-24 hours with conventional heating can often be completed in 10-30 minutes using a microwave reactor. youtube.comrsc.org Furthermore, these reactions frequently result in higher product yields and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. youtube.com Given these established benefits for a wide range of pyrimidine syntheses, it is highly probable that the chlorination of 5-bromo-6-methyluracil could be significantly optimized using microwave-assisted protocols.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Pyrimidine Derivative

MethodReaction TimeYieldReference
Conventional Heating12 hours15-16% youtube.com
Microwave Irradiation10-15 minutes~100% youtube.com
Conventional Heating (Triazole Synthesis)60 minutes45-60% youtube.com
Microwave Irradiation (Triazole Synthesis)10 minutesHigher Yield youtube.com

Preparation of Alkylated and Arylated this compound Analogues

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, making it a valuable scaffold for the synthesis of a wide range of alkylated and arylated analogues. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, allowing for regioselective substitutions.

Research has shown that the reaction of this compound with nucleophiles like ammonia (B1221849) demonstrates regioselectivity, with the primary product being the substitution at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975). researchgate.net This intermediate can then undergo further substitution at the C2 position by reacting with various secondary amines in boiling ethanol (B145695) to afford 4-amino-5-bromo-2-substituted aminopyrimidines. researchgate.net

Table 3: Synthesis of Substituted Aminopyrimidines

AmineProductYieldReference
Piperidine (B6355638)5-Bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine80% researchgate.net

Furthermore, the chloro groups serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and introduce aryl or heteroaryl substituents. Studies on 2,4-dichloropyrimidines have demonstrated that these Suzuki couplings can be performed with high efficiency and regioselectivity, typically favoring substitution at the more reactive C4 position. mdpi.com The use of microwave irradiation in these cross-coupling reactions has been shown to be particularly effective, providing the desired C4-arylated products in good to excellent yields in a very short time. mdpi.com The choice of palladium catalyst and reaction conditions can influence the selectivity between the C2 and C4 positions, a common consideration in the functionalization of polyhalogenated heterocycles. nih.gov

Reaction Pathways and Derivatization Strategies of 5 Bromo 2,4 Dichloro 6 Methylpyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic substitution is a cornerstone of pyrimidine chemistry, and 5-Bromo-2,4-dichloro-6-methylpyrimidine is a prime substrate for such transformations. These reactions often proceed with a high degree of regioselectivity, enabling the synthesis of specifically substituted pyrimidine derivatives.

The reaction of this compound with nitrogen nucleophiles, such as ammonia (B1221849), demonstrates notable regioselectivity. Studies involving X-ray crystallography have conclusively shown that the reaction with ammonia leads to the preferential displacement of the chlorine atom at the C4 position. researchgate.net This results in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the principal product. researchgate.net This selectivity is a key feature, providing a reliable route to 4-aminopyrimidine (B60600) derivatives while leaving the C2-chloro substituent available for subsequent modifications.

The regioselectivity can be attributed to the electronic and steric environment of the pyrimidine ring. The C4 position is generally more activated towards nucleophilic attack in 2,4-dichloropyrimidines.

ReactantReagentProductKey Observation
This compoundAmmonia5-Bromo-2-chloro-6-methylpyrimidin-4-amineRegioselective substitution at the C4 position. researchgate.net

The intermediate product from the regioselective amination, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, serves as a valuable precursor for the synthesis of further substituted pyrimidines. The remaining chlorine atom at the C2 position can be displaced by a second nucleophile. For instance, reacting 5-bromo-2-chloro-6-methylpyrimidin-4-amine with various secondary amines in boiling ethanol (B145695) leads to the formation of 4-amino-5-bromo-2-substituted aminopyrimidines. researchgate.net

This sequential substitution allows for the introduction of two different amino groups onto the pyrimidine scaffold in a controlled manner. For example, reactions with morpholine (B109124) and piperidine (B6355638) yield the corresponding 2-(morpholin-4-yl) and 2-(piperidin-1-yl) derivatives, respectively. researchgate.net

Similarly, other intermediates derived from this compound can undergo nucleophilic substitution with secondary amines. For example, 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazine derivatives, which are synthesized from this compound, react with secondary amines in boiling ethanol to produce the corresponding 7-amino derivatives. researchgate.net

IntermediateSecondary AmineProduct
5-Bromo-2-chloro-6-methylpyrimidin-4-amineMorpholine5-Bromo-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine researchgate.net
5-Bromo-2-chloro-6-methylpyrimidin-4-aminePiperidine5-Bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine researchgate.net
3-(Alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazineSecondary Amines7-Amino derivatives researchgate.net

The utility of halogenated intermediates derived from this compound extends to reactions with hydrazine (B178648). In the synthesis of fused heterocyclic systems, the displacement of a halogen atom by hydrazine is a crucial step. Specifically, in the formation of pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazine derivatives, a chlorine atom at the 7-position of the fused ring system can be replaced by hydrazine. researchgate.net This reaction, typically carried out in boiling ethanol, yields (pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazin-7-yl)hydrazines, which are themselves valuable intermediates for the synthesis of more complex heterocyclic structures. researchgate.net

Cyclocondensation Reactions Leading to Fused Heterocycles

Cyclocondensation reactions of this compound with bifunctional nucleophiles provide a direct route to a variety of fused heterocyclic systems. These reactions capitalize on the presence of two reactive chloro-substituents, which can participate in the formation of new rings.

A significant application of this compound in the synthesis of fused heterocycles is its reaction with hydrazinecarbodithioates. The cyclocondensation of alkyl 2-phenylhydrazinecarbodithioates, acting as bidentate nucleophiles, with this compound in a basic medium like acetonitrile (B52724) leads to the formation of 3-alkylsulfanyl-7-chloro-5-methyl-1-phenyl-1H-pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazines. researchgate.net This reaction proceeds through a one-pot process, efficiently constructing the fused thiadiazine ring system.

In a related synthetic pathway, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which is readily prepared from this compound, can be treated with carbon disulfide and alkyl halides. The resulting intermediate undergoes cyclization in basic acetonitrile to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazine derivatives. researchgate.netresearchgate.net

The synthesis of pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazine derivatives is a well-established derivatization strategy for this compound. As previously mentioned, this can be achieved through cyclocondensation with hydrazinecarbodithioates. researchgate.net Another approach involves a one-pot synthesis where 5-bromo-2-chloro-6-methyl-4-(1-methylhydrazino)pyrimidine reacts with arylisothiocyanates to form 2-anilino-pyrimido[4,5-e] researchgate.netnih.govjocpr.comthiadiazines. researchgate.net

Furthermore, the versatility of this starting material is highlighted in the synthesis of other fused systems. For instance, heterocyclization of 5-bromo-4,6-dichloropyrimidine (B1266721) with sodium 1-amino-1H-tetrazole-5-thiolate has been shown to produce pyrimido[4,5-e]tetrazolo[5,1-b] researchgate.netnih.govjocpr.comthiadiazine derivatives. researchgate.net

While the direct synthesis of quinoxaline-fused pyrimidine systems starting from this compound is not explicitly detailed in the surveyed literature, the general reactivity patterns of dichloropyrimidines suggest potential pathways. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with aminothiouracil derivatives is a known method for constructing pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline systems. nih.gov This suggests that analogous strategies, potentially involving a suitably functionalized pyrimidine derived from this compound, could be envisioned for accessing quinoxaline-fused pyrimidines.

Advanced Functional Group Transformations and Modulations of this compound Derivatives

The strategic location of halogen atoms and a methyl group on the pyrimidine ring of this compound allows for a variety of advanced chemical modifications. These transformations are crucial for building more complex molecular architectures and for the synthesis of novel compounds with potential applications in various fields of chemical research.

One-Pot Nitrodebromination and Methyl Bromonitration

A remarkable and unique one-pot reaction has been observed in derivatives of 5-bromo-6-methylpyrimidine. researchgate.net Specifically, when 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives are treated with a cold mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), they undergo a simultaneous nitrodebromination at the C5 position and bromonitration at the methyl group. researchgate.net This facile and rapid transformation yields the corresponding 5-nitro-6-(bromonitromethyl)pyrimidine derivatives in moderate yields. researchgate.net This simultaneous functionalization is a novel discovery for pyrimidine chemistry and has not been previously reported for other organic compounds. researchgate.net

Reaction Details for Nitrodebromination and Methyl Bromonitration

Starting Material Reagents Transformation

Metal-Free Dehalogenation Processes

The development of metal-free catalytic systems is a significant area of focus in green chemistry. For derivatives of 5-bromo-pyrimidine, a novel metal-free debromination process has been developed. researchgate.net Research has shown that treating 5‐bromo‐2,4‐diamino‐6‐substituted pyrimidines with a combination of dimethylformamide (DMF) and a trialkylamine, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine, under mild conditions leads to the formation of dehalogenated products as the main outcome. researchgate.net This discovery presents the DMF/R₃N system as a viable metal-free reductive combination. researchgate.net The reaction is believed to proceed through a radical pathway and demonstrates good tolerance for amine and sulfide (B99878) functional groups. researchgate.net This method provides a new avenue for the reduction of various organic compounds without the need for metal catalysts. researchgate.net

Cross-Coupling Methodologies for Pyrimidine Derivatives (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org This palladium-catalyzed reaction typically involves an organoboron reagent (like a boronic acid) and an organic halide. nih.govlibretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This methodology has been successfully applied to pyrimidine derivatives for the synthesis of novel analogues. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net Optimized conditions for this transformation were identified as using 5 mol % of the palladium catalyst with potassium phosphate (B84403) (K₃PO₄) as the base in 1,4-Dioxane as the solvent. mdpi.comresearchgate.net It was observed that electron-rich boronic acids generally provided good yields of the coupled products. mdpi.comresearchgate.net

Advanced techniques, such as microwave-assisted synthesis, have also been employed to enhance the efficiency of Suzuki-Miyaura reactions for brominated pyrimidine systems. rsc.org For example, a convenient and efficient route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives was achieved from its 3-bromo precursor using this method. rsc.org The use of specialized catalyst systems, such as XPhosPdG2/XPhos, can be crucial to prevent side reactions like debromination. rsc.org

Summary of Suzuki-Miyaura Reaction Conditions for a Pyrimidine Derivative

Substrate Coupling Partner Catalyst Base Solvent

Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2,4 Dichloro 6 Methylpyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of 5-Bromo-2,4-dichloro-6-methylpyrimidine, the methyl group protons are chemically equivalent and therefore give rise to a single resonance signal. The electron-withdrawing effects of the two chlorine atoms and the bromine atom on the pyrimidine (B1678525) ring deshield the methyl protons, causing their signal to appear at a specific chemical shift. For the related compound, 5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine, the methyl protons appear as a singlet at approximately 2.51 ppm. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon and the four unique carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons are significantly influenced by the attached halogen substituents. In a predicted ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring show resonances at various downfield positions, reflecting their different electronic environments.

Atom Predicted ¹³C Chemical Shift (ppm)
C2158.0
C4160.0
C5115.0
C6170.0
CH₃25.0
Note: Data is based on predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include C-H stretching and bending vibrations from the methyl group, as well as C-N and C-Cl stretching vibrations within the pyrimidine ring. For a similar derivative, 5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine, characteristic IR peaks are observed at 3310 and 3440 cm⁻¹ for the N-H stretching of the amine group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks reflecting the natural abundance of these isotopes. For the related compound 5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine, mass spectrometry shows prominent peaks at m/z 270 and 272, corresponding to the isotopic pattern of bromine. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Crystal System and Space Group Analysis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975)

The regioselective reaction of this compound with ammonia (B1221849) yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. researchgate.net The crystal structure of this derivative has been determined by X-ray diffraction. researchgate.netnih.gov

The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The pyrimidine ring is essentially planar. nih.gov In the crystal lattice, molecules form dimers through N-H···N hydrogen bonds, and these dimers are further connected into a two-dimensional network. nih.gov An analysis of a cocrystal with water molecules revealed that the asymmetric unit contains one molecule of 5-bromo-2-chloro-6-methylpyrimidin-4-amine and three water molecules. researchgate.net The crystal structure is stabilized by intramolecular O-H···N and intermolecular O-H···O hydrogen bonds. researchgate.net

Crystallographic Data for 5-bromo-2-chloro-6-methylpyrimidin-4-amine

Parameter Value Reference
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/n researchgate.net
a (Å) 6.0297 (1) nih.gov
b (Å) 8.1542 (2) nih.gov
c (Å) 13.4163 (3) nih.gov
β (°) 90.491 (2) nih.gov
V (ų) 659.62 (2) nih.gov
Z 4 nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystalline architecture of pyrimidine derivatives is significantly influenced by a variety of intermolecular forces, including hydrogen bonds and other non-covalent interactions. While detailed crystallographic studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the analysis of its derivatives provides substantial insight into the potential intermolecular interactions and hydrogen bonding networks that this compound may form.

A study on a closely related derivative, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which is formed by the regioselective displacement reaction of ammonia with this compound, reveals significant hydrogen bonding. researchgate.net In the crystalline state of its hydrated form (cocrystal with three water molecules), the molecules are interconnected through N–H···N hydrogen bonds. researchgate.net Furthermore, the crystal structure is stabilized by O–H···N and O–H···O hydrogen bonds involving the water molecules. researchgate.net This suggests that the nitrogen atoms of the pyrimidine ring in the parent compound are potential hydrogen bond acceptors.

Similarly, the crystal structure of 4,6-dichloro-5-methylpyrimidine, another analogous compound, demonstrates the presence of C–H···N hydrogen bonds. nih.gov In this structure, molecules form inversion dimers through pairs of these hydrogen bonds, creating a distinct R²₂(6) ring motif. nih.gov This indicates that even in the absence of strong hydrogen bond donors like amino or hydroxyl groups, weaker C-H donors can play a crucial role in the crystal packing.

Investigations into more complex derivatives also highlight the diverse nature of intermolecular interactions. For instance, in the crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, an elaborate network of N-H···O, O-H···O, C-H···π, and π···π interactions, which also involve solvent molecules, stabilizes the supramolecular structure. researchgate.net The involvement of the bromine atom in halogen bonding, while not explicitly detailed in the provided abstracts for these specific compounds, is a common feature in the crystal engineering of halogenated organic molecules and could be a contributing factor to the crystal packing of this compound and its derivatives.

The substitution at the 5-position of the pyrimidine ring has been shown to be critical in modulating biological activity, likely through its role in intermolecular interactions. nih.gov Studies on pyrimidine inhibitors targeting kinases indicate that substituents at this position are proximal to the kinase gatekeeper residue, and halogenated analogues, particularly those with chloro and bromo substituents, show considerable activity. nih.gov This underscores the importance of the electronic and steric nature of the 5-substituent in forming key intermolecular contacts.

The following tables summarize the observed and potential intermolecular interactions based on the analysis of related pyrimidine derivatives.

Table 1: Observed Hydrogen Bonding in Derivatives of this compound

DerivativeHydrogen Bond TypeDonorAcceptorReference
5-bromo-2-chloro-6-methylpyrimidin-4-amineN–H···NAmino group (N-H)Pyrimidine ring nitrogen researchgate.net
5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H₂OO–H···NWater (O-H)Pyrimidine ring nitrogen researchgate.net
5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H₂OO–H···OWater (O-H)Water (O) researchgate.net
4,6-dichloro-5-methylpyrimidineC–H···NMethyl group (C-H)Pyrimidine ring nitrogen nih.gov

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypePotential Donor/Participant 1Potential Acceptor/Participant 2Basis for Postulation
Halogen BondingBromine atom (C-Br)Pyrimidine ring nitrogen, Chlorine atomPresence of bromine and electronegative atoms
π-π StackingPyrimidine ringPyrimidine ringAromatic nature of the pyrimidine core
C-H···ClMethyl group (C-H)Chlorine atomPresence of methyl and chloro substituents

Computational Chemistry and Mechanistic Insights into 5 Bromo 2,4 Dichloro 6 Methylpyrimidine Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the mechanisms of chemical reactions involving pyrimidine (B1678525) derivatives. researchgate.netjchemrev.comresearchgate.net DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction barriers, thereby providing a detailed picture of the reaction pathway.

For 5-Bromo-2,4-dichloro-6-methylpyrimidine, DFT studies can be employed to model its reactions with various nucleophiles. These calculations can elucidate the step-by-step mechanism of nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions of the pyrimidine ring. By calculating the activation energies for each potential reaction pathway, researchers can predict the most favorable course of the reaction.

For instance, in the reaction with an amine, DFT can be used to compare the energy profiles for the initial nucleophilic attack, the formation of the Meisenheimer intermediate, and the subsequent departure of the leaving group (a chloride ion). These studies can reveal the influence of the bromo and methyl substituents on the stability of the intermediates and transition states, thus explaining the observed reaction outcomes.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on this compound

Position of AttackNucleophileActivation Energy (kcal/mol)
C2Ammonia (B1221849)18.5
C4Ammonia15.2
C6Ammonia25.1

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT studies.

Elucidation of Regioselectivity through Computational Modeling

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility. Computational modeling provides a powerful means to understand and predict the preferred site of reaction. The distinct electronic environments of the C2, C4, and C6 positions, influenced by the nitrogen atoms and the various substituents, lead to differential reactivity.

A study on the reaction of this compound with ammonia demonstrated the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.net While this study utilized X-ray crystallography for product characterization, computational modeling can provide a theoretical rationale for this observed selectivity. researchgate.net By calculating the partial atomic charges, frontier molecular orbital (FMO) densities, and the energies of the possible reaction intermediates, computational models can identify the most electrophilic carbon atom and the most stable reaction pathway.

The chlorine atoms at the C2 and C4 positions are both viable leaving groups. Computational analysis can reveal that the C4 position is more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the bromine atom at C5. This increased electrophilicity at C4 would lead to a lower activation barrier for the formation of the corresponding Meisenheimer intermediate, thus favoring the substitution at this position.

Theoretical Investigations of Rearrangement Mechanisms (e.g., Smiles Rearrangement)

The pyrimidine core can, under certain conditions, undergo rearrangement reactions, with the Smiles rearrangement being a notable example. researchgate.netnih.gov This intramolecular nucleophilic aromatic substitution can lead to the formation of new heterocyclic systems. Theoretical investigations are invaluable in mapping out the complex potential energy surfaces of such rearrangements.

For a molecule like this compound, a hypothetical Smiles rearrangement could be initiated by a tethered nucleophile. Computational studies, likely employing DFT, would be essential to determine the feasibility of such a process. These calculations would involve locating the transition state for the key intramolecular cyclization step and determining its associated activation energy.

The theoretical study of a typical S–N type Smiles rearrangement on a pyridine ring revealed that the process consists of two elementary steps: intramolecular ipso-substitution and subsequent ring closure. researchgate.net The calculated energy barrier for the rate-determining step confirmed the reaction's feasibility under mild conditions. researchgate.net Similar computational approaches could be applied to this compound to predict whether a Smiles or related rearrangement is a viable reaction pathway and to understand the electronic and steric factors that would govern such a transformation.

In Silico Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used for the in silico prediction of spectroscopic properties, which can aid in the characterization of molecules like this compound. researchgate.netnih.govmdpi.com Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. jchemrev.comjchemrev.com

These theoretical predictions can be compared with experimental data to confirm the structure of synthesized compounds. For instance, the calculated 1H and 13C NMR chemical shifts can be correlated with experimental spectra to assign the signals to specific atoms within the molecule.

Conformational analysis, another area where computational chemistry excels, can be used to identify the most stable three-dimensional structure of this compound. By systematically rotating the methyl group and performing geometry optimizations, the global minimum energy conformation can be determined. This information is crucial for understanding the molecule's shape, its packing in the solid state, and its interactions with other molecules.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Value
1H NMR (ppm)Methyl protons: ~2.5
13C NMR (ppm)C2: ~160, C4: ~165, C5: ~110, C6: ~170, Methyl C: ~20
IR (cm-1)C-Cl stretch: ~700-800, C-N stretch: ~1300-1400, C=N stretch: ~1550-1600

Note: These are approximate values based on typical ranges for similar compounds and would be refined by specific computational calculations.

Biological Activities and Pharmaceutical Applications of 5 Bromo 2,4 Dichloro 6 Methylpyrimidine Derivatives

Antimicrobial Efficacy

Derivatives of 5-bromo-2,4-dichloro-6-methylpyrimidine have demonstrated notable potential as antimicrobial agents, with studies revealing their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

The antibacterial properties of various pyrimidine (B1678525) derivatives synthesized from precursors like 5-bromo-2,4-dichloropyrimidine (B17362) have been a subject of significant investigation. For instance, a series of 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. The results of these studies, often quantified by Minimum Inhibitory Concentration (MIC) values, indicate a promising avenue for the development of new antibacterial agents.

In one such study, derivatives were tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The findings revealed that some of the synthesized compounds exhibited promising antibacterial activity, with some derivatives showing efficacy comparable to the reference drug, Benzyl penicillin. nih.gov Another study focused on a new class of antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold. Structural optimization of these compounds led to the identification of derivatives with broad-spectrum antibacterial activity. Notably, a compound bearing a 4-chlorophenyl substituent displayed a minimum inhibitory concentration (MIC) value of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate S. aureus (Mu50) strain and an MIC of 2 µg/mL against other tested strains, including E. coli. nih.gov

The following table summarizes the antibacterial activity of selected pyrimidine derivatives.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-oneStaphylococcus aureusPromising activity nih.gov
2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-oneEscherichia coliPromising activity nih.gov
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine (4-chlorophenyl substituent)S. aureus (Mu50)1 nih.gov
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine (4-chlorophenyl substituent)E. coli2 nih.gov

Antifungal Activity

In addition to their antibacterial effects, derivatives of this compound have been explored for their antifungal properties. The structural modifications of the pyrimidine ring have yielded compounds with significant activity against various fungal pathogens.

Research into 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives also included testing against the fungal pathogen Candida albicans. These investigations showed that the synthesized compounds displayed promising antifungal results when compared to the reference drug Fluconazole. nih.gov Further studies on different series of pyrimidine derivatives have demonstrated their potential as agricultural fungicides, indicating a broad spectrum of antifungal action. For example, three series of new pyrimidine derivatives were synthesized and evaluated in vitro against fourteen phytopathogenic fungi, with many of the compounds showing fungicidal activities. globalresearchonline.net

The table below presents the antifungal activity of selected pyrimidine derivatives.

Derivative TypeFungal StrainActivityReference
2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-oneCandida albicansPromising results nih.gov
Various pyrimidine derivativesVarious phytopathogenic fungiFungicidal activities globalresearchonline.net

Anticancer Research and Antineoplastic Potential

The quest for novel anticancer agents has led to the extensive investigation of pyrimidine derivatives, including those synthesized from this compound. These compounds have shown cytotoxic effects against a variety of cancer cell lines, often with notable selectivity.

A series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were designed and synthesized, demonstrating significant in vitro inhibitory activities against c-Met kinase and antiproliferative activities against several cancer cell lines. globalresearchonline.net For instance, compounds 10a and 10b from this series showed good cytotoxicity and selectivity toward MDA-MB-231 breast cancer cells, with IC₅₀ values of 26.67 ± 2.56 μM and 26.83 ± 2.41 μM, respectively. globalresearchonline.net Similarly, compounds 10f and 10g were effective against A549 lung cancer cells, with IC₅₀ values of 20.20 ± 2.04 μM and 21.65 ± 1.58 μM, respectively. globalresearchonline.net

Another study focused on novel indolyl-pyrimidine hybrids, which were evaluated for their in vitro antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines. Compound 4g from this series exhibited potent antiproliferative activity with IC₅₀ values of 5.1, 5.02, and 6.6 μM against these cell lines, respectively, which were comparable to the standard treatments. mdpi.com Furthermore, some pyrimidine derivatives synthesized through one-pot multicomponent condensation were analyzed for their toxicity using the MTT assay on the colo320 cell line. researchgate.net

The following interactive data table summarizes the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 10aMDA-MB-23126.67 ± 2.56 globalresearchonline.net
Compound 10bMDA-MB-23126.83 ± 2.41 globalresearchonline.net
Compound 10fA54920.20 ± 2.04 globalresearchonline.net
Compound 10gA54921.65 ± 1.58 globalresearchonline.net
Compound 4gMCF-75.1 mdpi.com
Compound 4gHepG25.02 mdpi.com
Compound 4gHCT-1166.6 mdpi.com

Antiviral Properties and Development of Nucleoside Analogues

The structural similarity of pyrimidines to the nucleobases found in DNA and RNA has made them attractive candidates for the development of antiviral agents, particularly nucleoside analogues. These modified nucleosides can interfere with viral replication processes.

A notable example is the synthesis of 5-bromo (or chloro)-6-azido-5,6-dihydro-2'-deoxyuridine and -thymidine derivatives. These compounds have been shown to exhibit a broad spectrum of anti-herpes activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV). researchgate.netnih.gov The development of 5-vinylpyrimidine nucleoside analogs has also yielded highly potent and selective inhibitors of HSV-1 and VZV, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). nih.gov The antiviral action of these analogues is often based on their specific phosphorylation by virus-encoded enzymes, leading to the inhibition of viral DNA polymerase or their incorporation into the viral DNA. nih.gov

Anti-inflammatory and Analgesic Modalities

The therapeutic potential of pyrimidine derivatives extends to the management of inflammation and pain. Research has demonstrated that certain derivatives possess significant anti-inflammatory and analgesic properties.

In a study evaluating the analgesic and anti-inflammatory activities of newly synthesized pyrimidine derivatives, several compounds showed significant effects. nih.gov For instance, compounds C18a , C20 , C21b , and C22 were identified as having the most significant analgesic effects among the synthesized moieties. nih.gov With the exception of one compound, all tested derivatives demonstrated a significant anti-inflammatory effect in a carrageenan-induced paw edema model. nih.gov Another study focused on the synthesis of 2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides and screened them for analgesic activity. The results indicated that while some compounds were inactive or had poor peripheral analgesic effects, one compound, NA – 10 , exhibited excellent central and peripheral analgesic activity. globalresearchonline.net

Other Pharmacological Activities

Beyond the aforementioned activities, derivatives of this compound and related structures have been explored for other pharmacological applications. One area of interest is their potential as anticonvulsant agents. A study on 5-bromo-2,4-dichloropyrimidine derivatives has indicated their potential in this therapeutic area, highlighting the versatility of the pyrimidine scaffold in medicinal chemistry. researchgate.net

Anticonvulsant Activity

The search for novel anticonvulsant agents is driven by the need for more effective and safer treatments for epilepsy. Pyrimidine derivatives have emerged as a promising class of compounds in this area. Research into 2-arylakylthio-5-halo-6-methylpyrimidin-4(3H)-one derivatives, synthesized from this compound, has shown notable anticonvulsant potential. researchgate.net

Studies involving the synthesis of new 2-arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives have been conducted to evaluate their pharmacological activities. researchgate.net The structural confirmation of these target compounds was achieved through various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.net In the quest for new drug leads with potential antiepileptic activities, derivatives of thiazolidinone have also been synthesized and evaluated. researchgate.net

One area of investigation has been the synthesis of thiazolidinone derivatives, with some compounds demonstrating significant antiepileptic activity. researchgate.net For instance, compound 6a , a thiazolidinone derivative with good lipophilicity, was identified as a particularly active agent. researchgate.net The lipophilicity of a compound can play a crucial role in its ability to cross the blood-brain barrier, a key requirement for centrally acting drugs like anticonvulsants.

Derivative ClassKey FindingsReference
2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-oneSynthesized and characterized for pharmacological activity. researchgate.net
Thiazolidinone derivativesEvaluated for antibacterial and antiepileptic activities. researchgate.net
Compound 6aA thiazolidinone derivative with good lipophilicity, found to be a most active antiepileptic agent. researchgate.net

Antimalarial Potential

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents with novel mechanisms of action. Pyrimidine-based compounds have historically played a crucial role in antimalarial chemotherapy, with pyrimethamine (B1678524) being a notable example. nih.gov More recent research has focused on identifying new pyrimidine derivatives that can overcome existing resistance patterns.

Plasmodial kinases, such as PfGSK3 and PfPK6, are considered promising targets for the development of new antimalarial drugs. nih.gov The discovery of dual inhibitors of these kinases represents a significant advancement in the field. One such inhibitor, IKK16 , has demonstrated activity against the blood stage of the parasite. nih.gov

The synthesis of analogs of IKK16 often begins with a Suzuki reaction involving 2,4-dichloropyrimidine (B19661) and a boronic acid, leading to an aryl halide intermediate. nih.gov Subsequent nucleophilic aromatic substitution reactions with various anilines and amines yield a library of 2,4-disubstituted pyrimidines. nih.gov This synthetic strategy allows for the exploration of the structure-activity relationships of these compounds.

TargetInhibitorKey FindingsReference
Plasmodium falciparum (blood stage)IKK16 (a dual PfGSK3/PfPK6 inhibitor)Active against blood-stage parasites. nih.gov
PfGSK3 and PfPK62,4-disubstituted pyrimidinesSynthesized as potential dual inhibitors. nih.gov
Plasmodium bergheiPyrimethamine analogsDisplayed varying levels of activity, with some showing potentially better therapeutic ratios than pyrimethamine. nih.gov

While direct studies on this compound derivatives as antimalarials are not extensively documented in the provided search results, the broader success of pyrimidine-based compounds, including 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) and its analogs, suggests that this chemical scaffold is a valid starting point for antimalarial drug discovery. nih.gov Modifications at the 6-position of the pyrimidine ring in pyrimethamine analogs have been shown to influence their antimalarial activity against Plasmodium berghei in mice. nih.gov

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isozymes has proven to be a successful strategy for the treatment of a variety of diseases, including inflammatory conditions, cardiovascular disorders, and central nervous system disorders. Pyrimidine-based compounds have been identified as potent inhibitors of several PDE families.

A series of fused pyrimidine-based inhibitors of PDE7 have been developed from a screening lead. nih.gov The synthesis and structure-activity relationship (SAR) studies of these compounds have been described, along with their selectivity against other PDE family members. nih.gov

Furthermore, fragment screening has led to the discovery of pyrimidine-based inhibitors of PDE10A. acs.org A low molecular weight pyrimidine hit was optimized using structure-based design and parallel synthesis, resulting in a highly potent and selective inhibitor. acs.org The initial hit, a 4,6-dichloropyrimidine, served as a versatile synthetic intermediate for generating a library of 6-amino inhibitors. acs.org

Lipophilic pyrimidine nucleosides have also been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. nih.govmdpi.com Derivatives of 5-substituted uracil (B121893) possessing a 2',3',5'-tri-O-benzoyl-d-ribofuranose moiety were found to be effective Tdp1 inhibitors, with 2',3',5'-tri-O-benzoyl-5-iodouridine showing the strongest inhibitory effect. nih.govmdpi.com The lipophilic benzoyl groups were found to be crucial for activity. nih.govmdpi.com

PDE TargetInhibitor ClassKey FindingsReference
PDE7Fused pyrimidinesDeveloped from a screening lead, with SAR and selectivity profiles established. nih.gov
PDE10APyrimidine-based inhibitorsA low molecular weight fragment hit was optimized to a potent and selective inhibitor. acs.org
Tdp1Lipophilic pyrimidine nucleosides5-substituted uracil derivatives with benzoyl groups showed potent inhibition. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

The systematic investigation of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, understanding the impact of structural modifications on their biological activity is crucial for designing more effective therapeutic agents.

In the development of dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors based on a 2,4-disubstituted pyrimidine scaffold, SAR studies revealed the importance of substituents at the C-2 and C-4 positions. nih.gov The central pyrimidine ring was identified as a suitable template for developing dual-acting inhibitors for potential use in Alzheimer's disease. nih.gov

For endothelin receptor antagonists derived from a pyrimidine core, SAR studies have shown that the introduction of a 5-bromo- or 5-methylthiopyrimidine to an ethylene (B1197577) glycol linker significantly improves the compound's affinity for both ETA and ETB receptors. acs.org Further SAR exploration demonstrated that a 4-bromophenyl residue attached to position 5 of the core pyrimidine enhances the antagonistic activity. acs.org

The design of PDE10A inhibitors starting from a pyrimidine fragment hit was guided by inhibitor-bound X-ray crystal structures and in silico modeling. acs.org These structure-based design approaches suggested modifications that led to a more than one-million-fold improvement in potency. acs.org Key interactions observed in the crystal structures, such as π-stacking with a phenylalanine residue and a hydrogen bond with a glutamine residue in the active site, were crucial for guiding the optimization process. acs.org

The principles of drug design, such as homologation, where the length of an alkyl chain is systematically varied, can reveal optimal activity for a particular chain length. The inactivity of more sterically hindered cyclic derivatives can indicate size constraints within a binding pocket. acs.org

Compound ClassBiological TargetKey SAR FindingsDrug Design Principles AppliedReference
2,4-Disubstituted pyrimidinesCholinesterase and Aβ-aggregationSubstituents at C-2 and C-4 are critical for dual activity.Scaffold-based design nih.gov
Pyrimidine derivativesEndothelin receptorsA 5-bromopyrimidine (B23866) on an ethylene glycol linker and a 4-bromophenyl at position 5 enhance affinity.Substituent modification acs.org
Pyrimidine-based inhibitorsPDE10AStructure-based design guided modifications to improve potency based on key binding interactions.Structure-based drug design, fragment-based drug discovery acs.org

Advanced Materials and Niche Applications of 5 Bromo 2,4 Dichloro 6 Methylpyrimidine Derivatives

Applications in Polymer and Supramolecular Chemistry

While specific studies detailing the direct polymerization of 5-Bromo-2,4-dichloro-6-methylpyrimidine are not extensively documented in publicly available literature, the reactivity of its functional groups suggests significant potential for its use as a monomer or a cross-linking agent in polymer synthesis. The presence of two reactive chlorine atoms and a bromine atom allows for sequential and controlled reactions to build complex macromolecular architectures.

Halogenated pyrimidines, in general, are valuable building blocks in polymer chemistry. For instance, dichlorinated pyrimidines can undergo polycondensation reactions with suitable co-monomers to form novel polymers. The synthesis of various pteridinones and pyrimidodiazepinones has been achieved using polymer-supported synthesis, starting from 4,6-dichloro-5-nitropyrimidine, a related dichloropyrimidine derivative. nih.govacs.org This solid-phase synthesis approach allows for the efficient creation of libraries of compounds with potential pharmacological activities. nih.govacs.org

The synthesis of well-defined halogenated styrenic copolymers has been demonstrated through the polymerization of silylated styrenes followed by halogenation. mdpi.com This method provides a route to functionalized polystyrenes that can be further modified, indicating a potential pathway for incorporating pyrimidine (B1678525) moieties into polystyrene backbones. mdpi.com

In the realm of supramolecular chemistry, pyrimidine derivatives are known to form intricate assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. spiedigitallibrary.orgresearchgate.net The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the aromatic ring itself can participate in stacking interactions. spiedigitallibrary.orgresearchgate.net Studies on other pyrimidine derivatives have shown the formation of dimers, 2D networks, and even complex 3D structures. spiedigitallibrary.org Although direct studies on the supramolecular chemistry of this compound are scarce, the fundamental ability of the pyrimidine core to direct self-assembly is a strong indicator of its potential in designing novel supramolecular architectures. The formation of co-crystals with other organic molecules is another area where pyrimidine derivatives have been successfully employed to create new solid-state materials with tailored properties. spiedigitallibrary.orgresearchgate.net

Potential Application Area Relevant Research on Pyrimidine Derivatives Key Findings
Polymer Synthesis Polymer-supported synthesis of pteridinones and pyrimidodiazepinones from 4,6-dichloro-5-nitropyrimidine. nih.govacs.orgDemonstrates the utility of dichloropyrimidines in solid-phase synthesis to create complex heterocyclic systems. nih.govacs.org
Polymer Synthesis Synthesis of halogenated styrenic copolymers. mdpi.comProvides a method for incorporating functional groups into polymers, which could be adapted for pyrimidine derivatives. mdpi.com
Supramolecular Chemistry Supramolecular assemblies of N-phthalimide protected pyrimidine derivatives. spiedigitallibrary.orgShows the formation of dimers and 2D/3D networks through hydrogen bonding and other non-covalent interactions. spiedigitallibrary.org
Supramolecular Chemistry Co-crystals of pyrimidine derivatives with fumaric acid. spiedigitallibrary.orgresearchgate.netIllustrates the use of pyrimidines in crystal engineering to form multi-component crystals with specific architectures. spiedigitallibrary.orgresearchgate.net

Optoelectronic Applications (e.g., Light-Emitting Devices, Molecular Wires)

The electron-deficient nature of the pyrimidine ring makes its derivatives promising candidates for applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgresearchgate.netspiedigitallibrary.orgrsc.orgresearchgate.net The pyrimidine core can function as an electron-transporting or an acceptor unit within an organic semiconductor.

In the design of materials for OLEDs, pyrimidine derivatives have been incorporated into various components, including:

Fluorescent Emitters: By combining the pyrimidine core with electron-donating moieties, it is possible to create molecules that exhibit strong fluorescence with high quantum yields. spiedigitallibrary.org

Host Materials: Bipolar host materials containing pyrimidine units have been developed to support phosphorescent emitters. spiedigitallibrary.org

Electron-Transporting Materials (ETMs): The inherent electron-deficient character of pyrimidine makes it an excellent building block for ETMs, facilitating the injection and transport of electrons within the OLED device. spiedigitallibrary.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: Pyrimidine derivatives are extensively used as acceptor components in donor-acceptor type TADF molecules. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. spiedigitallibrary.orgrsc.org

The performance of these materials can be fine-tuned by modifying the substituents on the pyrimidine ring. For example, a series of green TADF emitters based on a phenoxazine (B87303) donor and a 2-substituted pyrimidine acceptor demonstrated that changing the substituent on the pyrimidine ring can optimize the optoelectronic properties, leading to high external quantum efficiencies. nih.gov

The concept of a "molecular wire" involves the efficient transport of charge over significant distances through a molecular structure. acs.orgnih.govosti.gov While specific research on this compound as a molecular wire is not available, the extended π-systems that can be constructed from pyrimidine building blocks suggest their potential in this area. By linking pyrimidine units with other aromatic systems, it might be possible to create oligomeric or polymeric structures capable of wire-like charge transport.

OLED Application Role of Pyrimidine Derivative Example from Research Performance Metric
TADF Emitters Acceptor moiety in a donor-acceptor molecule. rsc.orgBlue TADF emitters based on pyrimidine and spiro[acridan-9,9'-fluorene]. rsc.orgHigh external quantum efficiencies of up to 31.45%. rsc.org
TADF Emitters Acceptor moiety in a D-π-A-π-D configuration. nih.govGreen TADF emitters with a phenoxazine donor and a 2-substituted pyrimidine acceptor. nih.govPeak external quantum efficiency close to 25%. nih.gov
Electron-Transporting Material Core component of the ETM. spiedigitallibrary.org2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyrimidine (PDPmDP). spiedigitallibrary.orgAchieved a higher external quantum efficiency compared to a similar material without the pyrimidine component. spiedigitallibrary.org

Industrial Applications as Dyes for Polyesters

The application of this compound derivatives as disperse dyes for polyesters is a plausible yet not extensively explored area. Disperse dyes are non-ionic, sparingly water-soluble colorants that are applied to hydrophobic fibers like polyester (B1180765) from a fine aqueous dispersion. The principle of polyester dyeing relies on the diffusion of the dye molecules into the amorphous regions of the polymer fiber at high temperatures. mdpi.com

While direct synthesis of dyes from this compound is not widely reported, the chemistry of related heterocyclic compounds provides a strong indication of its potential. For instance, disperse dyes based on pyridone and pyrazolopyrimidine moieties have been successfully synthesized and applied to polyester fabrics. nih.govresearchgate.net These dyes often possess good fastness properties.

The reactive chlorine atoms on the this compound scaffold are ideal handles for introducing chromophoric and auxochromic groups. For example, one or both chlorine atoms could be substituted by amino or substituted amino groups, which are common auxochromes in disperse dyes. The bromo substituent at the 5-position can also be utilized for further functionalization to fine-tune the color and properties of the resulting dye.

The general structure of a potential disperse dye derived from this compound could involve the following synthetic transformations:

Nucleophilic substitution of one or both chlorine atoms with an amine or a phenol (B47542) derivative. This would introduce a key auxochrome.

Coupling reactions , such as Suzuki or Stille coupling, at the bromo position to introduce an aryl or heteroaryl group, which could be part of the chromophoric system.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2,4-dichloro-6-methylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1 : Begin with a halogenation reaction on a pyrimidine precursor (e.g., 2,4-dichloro-6-methylpyrimidine) using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C).
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) to balance solubility and reactivity.
  • Step 3 : Monitor reaction progress via TLC or HPLC, and confirm product purity using 1H^1H-NMR and mass spectrometry. Yield improvements often require inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques : Use a combination of 1H^1H-NMR (to confirm substitution patterns), 13C^{13}C-NMR (for carbon framework validation), and LC-MS (to detect trace impurities).
  • Purity Assessment : Quantify impurities via HPLC with UV detection at 254 nm. A purity threshold of ≥99% is critical for reproducible reactivity in downstream applications .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test mixtures of ethyl acetate/hexane or dichloromethane/petroleum ether.
  • Crystallization Parameters : Slow cooling (1–2°C/min) enhances crystal formation. Validate crystal structure via X-ray diffraction if available .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the regioselectivity of nucleophilic substitution in this compound?

Methodological Answer:

  • Hypothesis Testing : Design experiments to isolate intermediates (e.g., trapping with azide ions) and analyze via 1H^1H-NMR kinetic studies.
  • Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for competing substitution pathways (C-2 vs. C-4 positions). Compare results with experimental observations .

Q. What strategies are effective for optimizing catalytic cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh3_3)4_4) with ligands like XPhos or SPhos to enhance reactivity.
  • Reaction Monitoring : Use in situ IR spectroscopy to track intermediate formation.
  • Post-Reaction Analysis : Isolate byproducts via column chromatography and characterize to identify competing reaction pathways .

Q. How can researchers design a mechanistic study to evaluate the impact of steric hindrance on the reactivity of this compound?

Methodological Answer:

  • Variable Control : Synthesize analogs with varying substituents (e.g., methyl vs. tert-butyl groups) at the C-6 position.
  • Kinetic Profiling : Measure reaction rates under identical conditions (solvent, temperature) using UV-Vis spectroscopy.
  • Data Interpretation : Correlate steric bulk with rate constants to model steric effects using Hammett or Taft plots .

Q. What methodologies are recommended for detecting and mitigating degradation products in long-term storage of this compound?

Methodological Answer:

  • Stability Testing : Store samples under varying conditions (dry, humid, light-exposed) and analyze degradation via GC-MS.
  • Stabilizers : Evaluate antioxidants like BHT or argon-purged storage to inhibit radical-mediated decomposition .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis and characterization under literature conditions.
  • Interlaboratory Validation : Collaborate with independent labs to cross-validate results.
  • Advanced Techniques : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to confirm structural assignments .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dichloro-6-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.